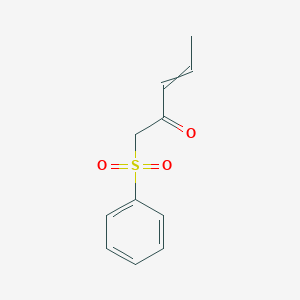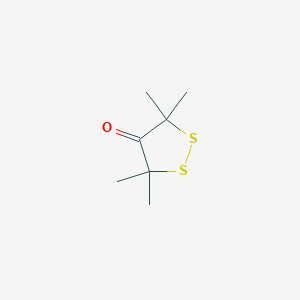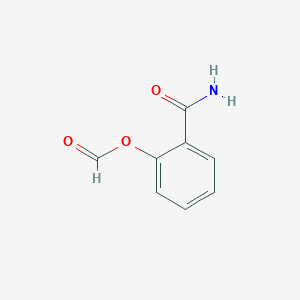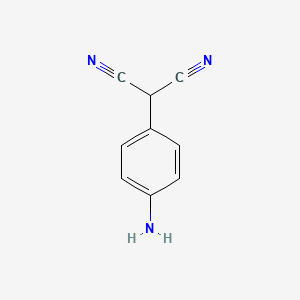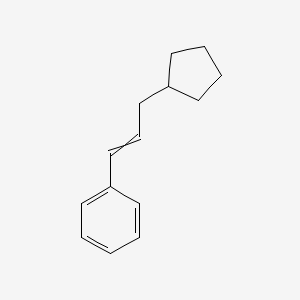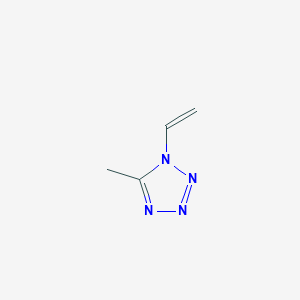
1-Ethenyl-5-methyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a valuable component in various chemical and industrial applications .
Méthodes De Préparation
The synthesis of 1-Ethenyl-5-methyl-1H-tetrazole typically involves the cyclization of azides with nitriles. One common method is the reaction of sodium azide with a suitable nitrile in the presence of a catalyst such as zinc chloride. This reaction proceeds efficiently in solvents like isopropanol or n-propanol . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
1-Ethenyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include sodium azide, iodine, and silica-supported sodium hydrogen sulfate.
Applications De Recherche Scientifique
1-Ethenyl-5-methyl-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-5-methyl-1H-tetrazole involves its interaction with molecular targets through its nitrogen atoms. The compound can form stable complexes with metal ions, which play a crucial role in its biological and chemical activities. The presence of multiple nitrogen atoms allows for versatile coordination chemistry, making it an effective ligand in various catalytic processes .
Comparaison Avec Des Composés Similaires
1-Ethenyl-5-methyl-1H-tetrazole can be compared with other tetrazole derivatives such as:
1-Methyl-5-aminotetrazole: Similar in structure but differs in the substitution pattern, affecting its reactivity and applications.
5-Phenyltetrazole: Contains a phenyl group, which imparts different chemical properties and uses.
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in corrosion inhibition and synthesis of oxacyclic building blocks. The uniqueness of this compound lies in its ethenyl and methyl substitutions, which enhance its stability and reactivity in specific applications.
Propriétés
Numéro CAS |
97915-55-4 |
|---|---|
Formule moléculaire |
C4H6N4 |
Poids moléculaire |
110.12 g/mol |
Nom IUPAC |
1-ethenyl-5-methyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-3-8-4(2)5-6-7-8/h3H,1H2,2H3 |
Clé InChI |
HZVMRQVMVRBDNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NN1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


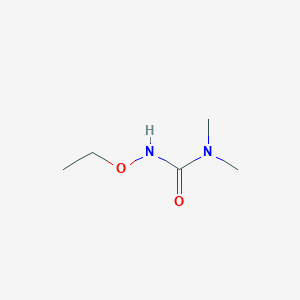
![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)

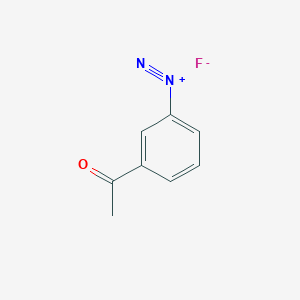
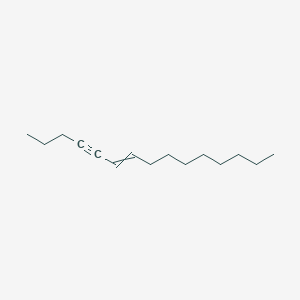
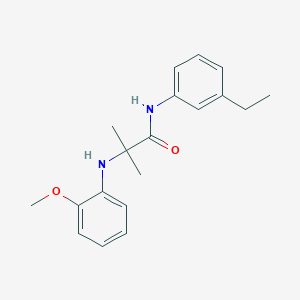
![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
